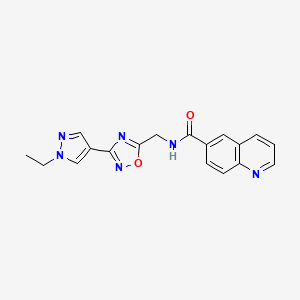

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide is a heterocyclic compound featuring a quinoline core linked to a 1,2,4-oxadiazole ring via a methylene bridge. The compound’s design leverages hybrid pharmacophores, combining the rigidity of quinoline with the metabolic stability of oxadiazole and pyrazole systems .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-2-24-11-14(9-21-24)17-22-16(26-23-17)10-20-18(25)13-5-6-15-12(8-13)4-3-7-19-15/h3-9,11H,2,10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYPMYPHDRMHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step synthesis routes. It starts with the formation of intermediate compounds such as 1-ethyl-1H-pyrazol-4-yl, 1,2,4-oxadiazole, and quinoline derivatives, which are then chemically combined using reagents and catalysts under specific conditions. Specific details about the synthetic route might include temperature controls, solvents used, reaction times, and purification methods.

Industrial Production Methods

For industrial-scale production, methods such as continuous flow chemistry and automated synthesis might be employed. These methods ensure the compound is produced in a controlled environment, maintaining consistency in quality and yield. Efficiency and scalability are critical considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce new functional groups or modify existing ones.

Reduction: The molecule can be reduced to alter its oxidation state, impacting its reactivity.

Substitution: Specific groups within the compound can be substituted with other atoms or molecules to create derivatives.

Common Reagents and Conditions

Reagents such as strong acids, bases, oxidizing agents, and reducing agents are commonly used. The conditions vary depending on the desired reaction but often include controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

Reaction conditions can yield various products, such as oxidized or reduced derivatives and substituted analogs. Each product's properties depend on the functional groups introduced or modified during the reactions.

Scientific Research Applications

Chemistry

In chemistry, the compound is studied for its unique properties and reactivity. It's used in the development of new chemical reactions and catalysts.

Biology

In biological research, the compound's interactions with enzymes and other biomolecules are explored. It can serve as a molecular probe for studying cellular processes.

Medicine

The compound has potential pharmaceutical applications. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound can be used in material science, such as developing new polymers or coatings with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. Its structure allows it to bind to particular targets, such as proteins or enzymes, modulating their activity. The pathways involved might include inhibiting or activating specific biochemical processes, which can be studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on pyrazole-carboxamide derivatives (e.g., compounds 3a–3p ) synthesized via carbodiimide-mediated coupling . While these compounds share functional motifs (amide bonds, pyrazole rings) with the target molecule, critical distinctions exist in their core scaffolds and substituents. Below is a detailed comparison:

Structural and Functional Differences

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogs in show mp ranges of 123–183°C (3a: 133–135°C; 3d: 181–183°C). The presence of a quinoline moiety in the target may increase melting points due to enhanced aromatic stacking .

- Solubility: The oxadiazole and quinoline groups in the target likely reduce aqueous solubility compared to the chloro/cyano-substituted pyrazoles in 3a–3p, which exhibit moderate polarity .

Research Implications and Limitations

The quinoline-oxadiazole scaffold may confer distinct electronic and steric properties, influencing binding affinities or metabolic stability. Further studies should explore:

- Biological Activity : Target compound’s potency compared to 3a–3p in kinase or antimicrobial assays.

- SAR Analysis: Impact of ethylpyrazole vs. chloro/cyano groups on target engagement.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide in a multi-step reaction?

- Methodological Answer : The synthesis typically involves coupling reactions between heterocyclic intermediates. For example, a base-mediated alkylation step (e.g., K₂CO₃ in DMF) is critical for introducing the oxadiazole-methyl-quinoline moiety . Stirring at room temperature under inert conditions (e.g., nitrogen) minimizes side reactions, while stoichiometric control of reagents like RCH₂Cl ensures high yields . Post-reaction purification via column chromatography or recrystallization (e.g., ethanol) is recommended for isolating the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of the pyrazole and oxadiazole rings by identifying characteristic shifts (e.g., pyrazole C-H at δ 7.5–8.5 ppm, oxadiazole methylene at δ 4.0–5.0 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

Q. What structural features influence this compound’s solubility and stability?

- Methodological Answer : The quinoline core and oxadiazole ring contribute to hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for in vitro assays. Stability is pH-dependent: the pyrazole N-ethyl group and carboxamide moiety may hydrolyze under strongly acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/HRMS data often arise from tautomerism (e.g., pyrazole ring proton exchange) or residual solvents. Strategies include:

- Variable Temperature NMR : Suppress dynamic effects by acquiring spectra at low temperatures (e.g., –40°C) .

- Deuterium Exchange Experiments : Identify labile protons (e.g., NH in carboxamide) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for Suzuki couplings) improve efficiency in constructing the quinoline-pyrazole backbone .

- Flow Chemistry : Minimize side reactions in exothermic steps (e.g., oxadiazole cyclization) .

- Design of Experiments (DoE) : Systematically vary parameters (temperature, reagent ratio) to identify robust conditions .

Q. How can structure-activity relationship (SAR) studies guide target identification for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the pyrazole N-ethyl group (e.g., replace with cyclopropyl) or quinoline substituents to probe interactions with kinases or GPCRs .

- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding to targets like EGFR or PARP based on the oxadiazole moiety’s electron-deficient nature .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and compare with structurally similar compounds (e.g., benzo[d]imidazole-quinoline hybrids) to establish SAR trends .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) and analyze inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- SPR Biosensing : Quantify binding affinity (KD) to immobilized targets (e.g., recombinant kinases) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization after compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.